molecular formula C14H20N2O2 B3016377 1-Cyclohexyl-4-(2-methylallyl)-1,4-dihydropyrazine-2,3-dione CAS No. 2320854-00-8

1-Cyclohexyl-4-(2-methylallyl)-1,4-dihydropyrazine-2,3-dione

Cat. No.: B3016377
CAS No.: 2320854-00-8
M. Wt: 248.326
InChI Key: FMRWUJRMWANYIG-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-(2-methylallyl)-1,4-dihydropyrazine-2,3-dione is an organic compound characterized by its unique structure, which includes a cyclohexyl group and a dihydropyrazine dione core

Preparation Methods

The synthesis of 1-Cyclohexyl-4-(2-methylallyl)-1,4-dihydropyrazine-2,3-dione can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-Cyclohexyl-4-(2-methylallyl)-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the molecule. Common reagents include halogens and alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclohexyl-4-(2-methylallyl)-1,4-dihydropyrazine-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-(2-methylallyl)-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

1-Cyclohexyl-4-(2-methylallyl)-1,4-dihydropyrazine-2,3-dione can be compared with other similar compounds such as:

Properties

IUPAC Name

1-cyclohexyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11(2)10-15-8-9-16(14(18)13(15)17)12-6-4-3-5-7-12/h8-9,12H,1,3-7,10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRWUJRMWANYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C=CN(C(=O)C1=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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